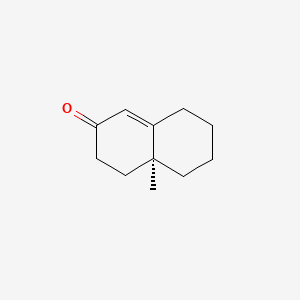
Yttrium methoxyethoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium methoxyethoxide is a chemical compound with the formula C9H21O6Y. It is also known as yttrium tris(2-methoxyethanolate). This compound is a coordination complex where yttrium is bonded to three 2-methoxyethanol ligands. It is primarily used as a precursor in the preparation of yttrium-containing materials, such as yttrium oxide (Y2O3), which have applications in various fields including materials science and electronics .
Vorbereitungsmethoden
Yttrium methoxyethoxide can be synthesized through several methods:
Direct Reaction: One method involves the direct reaction of yttrium metal with 2-methoxyethanol in the presence of a catalyst such as mercury(II) chloride (HgCl2).
Electrolytic Dissolution: Another method is the electrolytic dissolution of yttrium metal in 2-methoxyethanol.
Alcohol Interchange: This method involves the interchange of alcohols using yttrium isopropoxides and 2-methoxyethanol.
Exchange Reaction: Yttrium acetates can be reacted with 2-methoxyethanol to form this compound.
Analyse Chemischer Reaktionen
Yttrium methoxyethoxide undergoes various chemical reactions, including:
Hydrolysis: It reacts slowly with moisture or water, leading to the formation of yttrium hydroxide and methoxyethanol.
Thermal Decomposition: Upon heating, this compound decomposes to form yttrium oxide (Y2O3), which is a valuable material in various applications.
Substitution Reactions: It can undergo substitution reactions where the methoxyethoxide ligands are replaced by other ligands, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Yttrium methoxyethoxide has several scientific research applications:
Materials Science: It is used as a precursor in the sol-gel preparation of yttrium oxide (Y2O3) and yttria-stabilized zirconia (YSZ) powders and films.
Optoelectronics: Yttrium oxide prepared from this compound is used in optoelectronic devices due to its high dielectric constant and thermal stability.
Biomedical Applications: Yttrium oxide nanoparticles, derived from this compound, are explored for their antibacterial, anticancer, and antioxidant properties.
Wirkmechanismus
The mechanism by which yttrium methoxyethoxide exerts its effects is primarily through its decomposition to form yttrium oxide. Yttrium oxide interacts with various molecular targets and pathways, depending on its application. For example, in optoelectronics, yttrium oxide acts as a dielectric material, while in biomedical applications, it interacts with cellular components to exert its antibacterial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Yttrium methoxyethoxide can be compared with other similar compounds such as:
Yttrium isopropoxide: Another yttrium alkoxide used in the preparation of yttrium-containing materials.
Ytterbium methoxyethoxide: Similar to this compound but with ytterbium as the central metal.
Erbium methoxyethoxide: Similar to this compound but with erbium as the central metal.
This compound is unique due to its specific applications in the preparation of yttrium oxide and its derivatives, which are valuable in various high-tech fields.
Eigenschaften
Molekularformel |
C9H24O6Y |
|---|---|
Molekulargewicht |
317.19 g/mol |
IUPAC-Name |
2-methoxyethanol;yttrium |
InChI |
InChI=1S/3C3H8O2.Y/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |
InChI-Schlüssel |
BRNAQMQKTAZZEB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCO.COCCO.COCCO.[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)

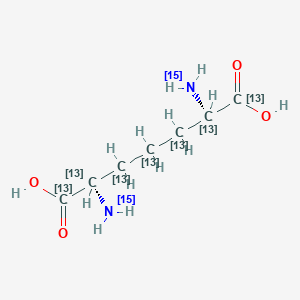
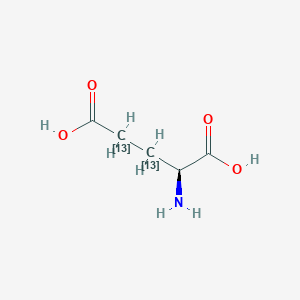
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)


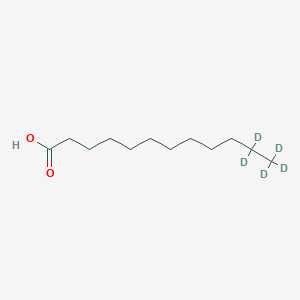
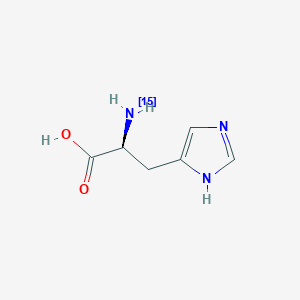


![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)

